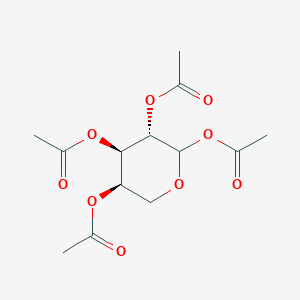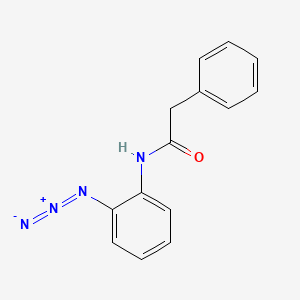
N-(2-azidophenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-azidophenyl)-2-phenylacetamide: is a chemical compound characterized by its azide group attached to a phenyl ring and an acetamide group linked to another phenyl ring
Synthetic Routes and Reaction Conditions:
Nitration and Subsequent Reduction: The compound can be synthesized by first nitrating phenylacetamide to introduce the azide group, followed by reduction to form the azido-phenyl group.
Azidation of Aniline Derivatives: Another method involves the azidation of aniline derivatives, followed by acylation to introduce the phenylacetamide moiety.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial setups may use a continuous flow process, which allows for more efficient production and better control over reaction parameters.
Types of Reactions:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas are used.
Substitution Reactions: Nucleophiles like sodium azide and various alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrophenylacetamide derivatives.
Reduction: Amino derivatives of phenylacetamide.
Substitution Reactions: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a precursor for the preparation of various heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the role of azide groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through the azide group, which can act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the azide group can interact with various biological molecules, leading to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
N-(2-azidophenyl)acetamide: Similar structure but lacks the phenyl group on the acetamide moiety.
N-(2-azidophenyl)benzamide: Similar structure but with a benzamide group instead of phenylacetamide.
N-(2-azidophenyl)ethanamide: Similar structure but with an ethanamide group instead of phenylacetamide.
Uniqueness: N-(2-azidophenyl)-2-phenylacetamide is unique due to the presence of both the azide group and the phenylacetamide moiety, which allows for a wide range of chemical reactions and applications compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-azidophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-18-17-13-9-5-4-8-12(13)16-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINUYECBHBCLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
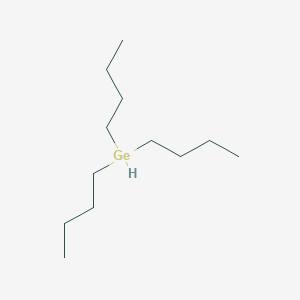
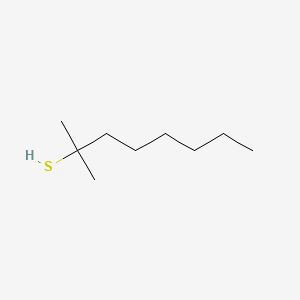
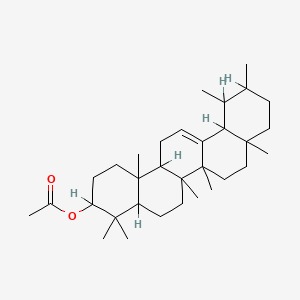
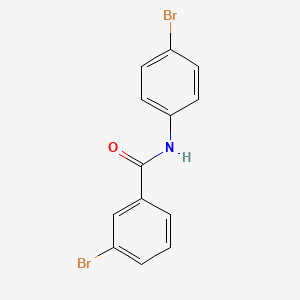
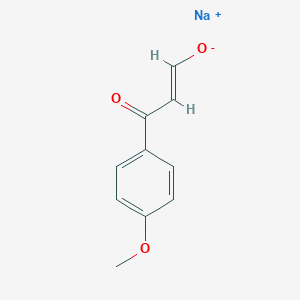
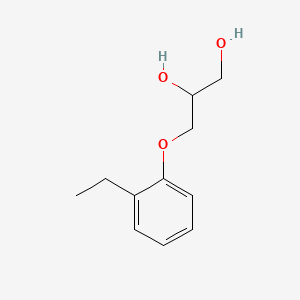
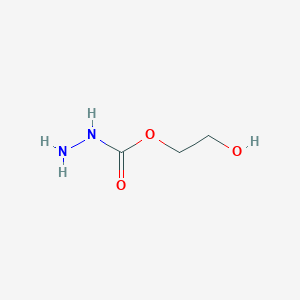
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate](/img/structure/B7798908.png)
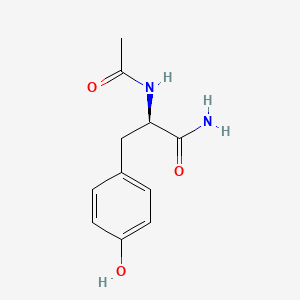
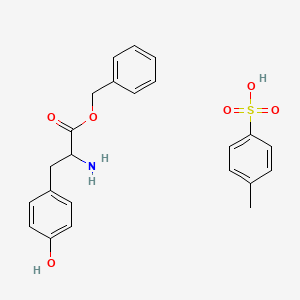
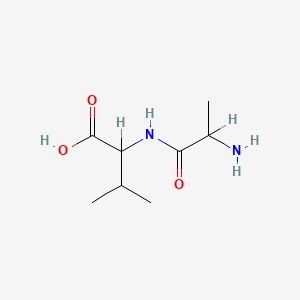
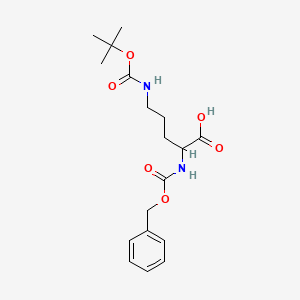
![4-[(E)-2-phenylethenyl]phenyl acetate](/img/structure/B7798932.png)
